molecular formula C22H22N6O3S B6560927 2-{5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-benzylacetamide CAS No. 1171391-24-4

2-{5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-benzylacetamide

Cat. No. B6560927
CAS RN: 1171391-24-4
M. Wt: 450.5 g/mol
InChI Key: XHRIKYUYMFIEKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups including an oxadiazole ring, a pyrazole ring, a methoxyphenyl group, and a benzylacetamide group. These functional groups suggest that the compound could have a variety of biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the oxadiazole and pyrazole rings, the introduction of the methoxyphenyl group, and the attachment of the benzylacetamide group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of the compound, as implied by its name, is quite complex. It includes an oxadiazole ring (a five-membered ring containing two nitrogen atoms and one oxygen atom), a pyrazole ring (a five-membered ring containing two nitrogen atoms), a methoxyphenyl group (a phenyl ring with a methoxy group attached), and a benzylacetamide group (an amide group attached to a benzyl group) .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. The oxadiazole and pyrazole rings might undergo reactions at the nitrogen atoms, the methoxyphenyl group might undergo reactions at the carbon atom bonded to the oxygen, and the benzylacetamide group might undergo reactions at the carbonyl group or the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the oxadiazole and pyrazole rings might contribute to its polarity and affect its solubility in different solvents .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific biological activity. Compounds containing oxadiazole and pyrazole rings have been found to have a variety of biological activities, including antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities and physical and chemical properties. Without specific information, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

Future research on this compound could involve investigating its synthesis, its physical and chemical properties, its biological activities, and its safety and hazards. This could lead to the development of new drugs or other products .

properties

IUPAC Name

2-[5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-benzylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O3S/c1-30-16-10-8-15(9-11-16)20-25-21(31-27-20)18-19(23)28(26-22(18)32-2)13-17(29)24-12-14-6-4-3-5-7-14/h3-11H,12-13,23H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRIKYUYMFIEKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NCC4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.